molecular formula C7H11NO3S B2477725 3-methanesulfonyl-4,5-dimethylfuran-2-amine CAS No. 2445785-49-7

3-methanesulfonyl-4,5-dimethylfuran-2-amine

Cat. No.: B2477725
CAS No.: 2445785-49-7
M. Wt: 189.23
InChI Key: YAFXHADKZZBKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methanesulfonyl-4,5-dimethylfuran-2-amine is a chemical compound with the molecular formula C7H11NO3S. It is known for its unique structure, which includes a furan ring substituted with methanesulfonyl and dimethyl groups. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-4,5-dimethylfuran-2-amine typically involves the reaction of 4,5-dimethylfuran-2-amine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-4,5-dimethylfuran-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methanesulfonyl-4,5-dimethylfuran-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-4,5-dimethylfuran-2-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The furan ring provides a stable framework for various chemical modifications, allowing the compound to participate in diverse biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methanesulfonyl-4-methylfuran-2-amine
  • 3-Methanesulfonyl-5-methylfuran-2-amine
  • 4,5-Dimethylfuran-2-amine

Uniqueness

3-Methanesulfonyl-4,5-dimethylfuran-2-amine is unique due to the presence of both methanesulfonyl and dimethyl groups on the furan ring. This combination imparts distinct chemical properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4,5-dimethyl-3-methylsulfonylfuran-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-4-5(2)11-7(8)6(4)12(3,9)10/h8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFXHADKZZBKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1S(=O)(=O)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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